![molecular formula C10H13NO3 B1648386 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 954225-48-0](/img/structure/B1648386.png)
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, also known as MDPCC, is a chemical compound that belongs to the dihydropyridine family. It is a white crystalline powder with a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol. MDPCC has gained significant attention in scientific research due to its potential applications in various fields, such as drug discovery, medicinal chemistry, and biochemistry.
Scientific Research Applications
Enzyme Inhibition
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives have been studied for their potential as enzyme inhibitors. For instance, they have been explored as potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, which is a target for the treatment of type-2 diabetes. These compounds were prepared with carbon-13 and carbon-14 labels to facilitate drug metabolism and pharmacokinetics studies (Latli et al., 2017).
Synthetic Chemistry
In synthetic chemistry, derivatives of 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid have been used in the synthesis of chiral bridged macrocyclic 1,4-dihydropyridines. These compounds have potential applications in enantioselective reductions, showcasing the versatility of 1,4-dihydropyridine derivatives in creating complex chiral structures (Talma et al., 1985).
Catalysis
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have also found use in catalytic applications. For example, methylene-bridged bis-1,3-dicarbonyl derivatives, synthesized via iron-catalyzed oxidative reactions involving 1,4-dihydropyridine derivatives, are precursors to various heterocyclic compounds such as bipyrazoles and substituted 1,4-dihydropyridines (Li et al., 2009).
Material Science
In material science, 1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have been used in the construction of lanthanide-organic frameworks. These frameworks have potential applications in catalysis, gas storage, and separation due to their unique structural properties (Liu et al., 2009).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of 1,4-dihydropyridine derivatives. For instance, 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid and its analogs have been investigated as oral hypoglycemic agents and for their antimicrobial activity, indicating a broad spectrum of potential biomedical applications (Youngdale & Oglia, 1985).
properties
IUPAC Name |
1-(2-methylpropyl)-2-oxopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)6-11-5-3-4-8(9(11)12)10(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOLVABBLIARGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC=C(C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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